molecular formula C13H12N4OS B2568270 N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine CAS No. 866040-87-1

N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine

Cat. No. B2568270
CAS RN: 866040-87-1
M. Wt: 272.33
InChI Key: ZVYISWMWZVMUPW-DODKFZKMSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H12N4OS. It includes a guanidine group attached to a thiazol ring, which is further substituted with a phenylpropenylidene group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.33. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds with guanidine and thiazole units are crucial in the synthesis of biologically active molecules. For example, the regioselective synthesis of 5-guanidino-1,2,4-thiadiazoles and 1,2,4-triazolo[1,5-a]pyridines involves oxidative cyclization of thioureas and imidates, demonstrating the role of guanidine derivatives in constructing complex and biologically important structures (Nagaraju et al., 2019).

Antimicrobial and Antibacterial Applications

Guanidine and thiazole derivatives exhibit significant antimicrobial and antibacterial activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial properties, indicating the potential of guanidine-containing compounds in developing new antibacterial agents (Azab et al., 2013).

Anti-inflammatory and Analgesic Activities

The synthesis of thiazolo[3,2-a]pyrimidine derivatives and their evaluation for anti-inflammatory activities highlight the therapeutic potential of thiazole and guanidine derivatives. These compounds have shown moderate anti-inflammatory activity, suggesting their use in developing anti-inflammatory drugs (Tozkoparan et al., 1999).

Antituberculosis Agents

Guanidyl derivatives have been studied for their potential as antituberculosis agents. For instance, sulfadiazine guanidyl derivatives have been synthesized and characterized, with docking studies indicating their potential activity against tuberculosis, demonstrating the role of guanidine derivatives in addressing global health challenges (Bhat et al., 2018).

properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c14-12(15)17-13-16-11(18)10(19-13)8-4-7-9-5-2-1-3-6-9/h1-8H,(H4,14,15,16,17,18)/b7-4+,10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYISWMWZVMUPW-DODKFZKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N=C(S2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N=C(S2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine

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